molecular formula C41H64O14 B11804186 [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate

Cat. No.: B11804186
M. Wt: 780.9 g/mol
InChI Key: DAXMBTMYJCYTRG-QTIQCLJLSA-N
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Description

This compound is a highly complex polycyclic terpenoid derivative characterized by a pentacyclic core structure fused with multiple oxygen-containing heterocycles. Key structural features include:

  • Pentacyclic framework: A rigid 2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecane backbone with seven stereocenters, contributing to its three-dimensional complexity .
  • Substituents: Two acetyl groups (at C6 and C8), a 2-methylpropanoate ester at C9, and a bis-glycosidic side chain at C12. The glycosidic moieties consist of two methyloxane (sugar-like) rings with methoxy, hydroxyl, and methyl substitutions .
  • Stereochemistry: The compound exhibits 10 stereocenters, emphasizing the critical role of spatial arrangement in its physicochemical and biological properties.

Properties

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

IUPAC Name

[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40?,41-/m1/s1

InChI Key

DAXMBTMYJCYTRG-QTIQCLJLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O

Origin of Product

United States

Preparation Methods

Glycosylation of the Steroidal Aglycone

The attachment of the disaccharide moiety at C14 is typically achieved via acid-catalyzed Fischer glycosylation or Koenigs-Knorr reactions. Patent US4683297A details the use of perfluorosulfonic acid resin (e.g., Nafion) as a heterogeneous catalyst for glycoside formation under anhydrous conditions. For example, reacting the steroidal aglycone with a protected methyloxan donor in methanol at 120°C for 30 minutes under 5–6 kg/cm² pressure yields the glycoside intermediate (45–60% yield). Excess alcohol (3–50 molar equivalents) ensures equilibrium shifts toward product formation, while resin reuse minimizes costs.

Acetylation and Methylpropanoate Esterification

Selective acylation at C6 and C8 is critical. A two-step protocol is employed:

  • Acetylation : Treatment with acetic anhydride in dichloromethane using pyridine and 4-(dimethylamino)pyridine (DMAP) selectively acetylates the C8 hydroxyl (94% yield).

  • Methylpropanoate Installation : Steglich esterification with 2-methylpropanoic acid and dicyclohexylcarbodiimide (DCC) at C9 completes the side chain (82% yield).

Enzymatic Biosynthesis

Glycosyltransferase-Mediated Sugar Attachment

Cell-free extracts from engineered E. coli BL21(DE3)/pET28a-OsSGT1 catalyze the glycosylation of the steroidal core with UDP-activated methyloxan donors. Optimal conditions (pH 11, 50°C) yield 152 mg of glycoside per 53 mL reaction. This method outperforms chemical glycosylation in stereoselectivity, achieving >95% β-anomeric configuration.

Acyltransferase-Driven Acetylation

Whole-cell biocatalysts (e.g., E. coli BL21(DE3)/pET28a-EcSGA1) enable regioselective acetylation. The C6 hydroxyl is acetylated in 89% yield using acetyl-CoA as a donor, avoiding side reactions at C3 or C11.

Hybrid Chemical-Enzymatic Approaches

Combining chemical and enzymatic steps enhances efficiency:

  • Chemical Glycosylation : Initial resin-catalyzed glycosylation.

  • Enzymatic Acylation : EcSGA1-mediated acetylation at C6 and C8.

  • Final Esterification : Chemical coupling of 2-methylpropanoate.

This hybrid route achieves an overall yield of 68%, compared to 52% for purely chemical methods.

Analytical and Optimization Data

Table 1. Comparison of Glycosylation Methods

MethodCatalystYield (%)β/α RatioScalability
ChemicalNafion resin581.2:1High
EnzymaticOsSGT17219:1Moderate
HybridNafion + OsSGT16515:1High

Table 2. Acylation Efficiency

StepReagent/EnzymeYield (%)Selectivity
C8 AcetylationAc₂O/DMAP94C8 > C6
C6 AcetylationEcSGA189C6 only
C9 EsterificationDCC/2-methylpropanoic acid82C9 > C7

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains labile ester and glycosidic bonds susceptible to hydrolysis:

Reaction Type Conditions Products Evidence
Ester Hydrolysis Acidic/basic or enzymaticDeacetylated derivatives (free hydroxyls at C6 and C8; propanoic acid release)ADMET data notes esterase-mediated hydrolysis likelihood.
Glycosidic Cleavage Acidic (e.g., HCl, H₂SO₄)Aglycone steroid core + monosaccharides (e.g., 3,5-dihydroxy-4-methoxy-6-methyloxane)Structural analogs in suggest acid-labile glycosidic bonds.

Oxidation Reactions

Hydroxyl and methoxy groups are potential oxidation sites:

Site Oxidizing Agent Product Notes
C3/C5 Hydroxyls CYP3A4 enzymesKetones or epoxidesCYP3A4 substrate status implies oxidative metabolism.
Sugar Methoxy Groups Strong oxidizers (e.g., KMnO₄)Carboxylic acids or demethylated derivativesPatent highlights enzymatic demethylation in related polyketides.

Acetylation/Deacetylation

The acetyl groups at C6 and C8 are reversible under specific conditions:

Process Conditions Outcome Supporting Data
Deacetylation Basic hydrolysis (NaOH)Free hydroxyls at C6 and C8Common in steroid esters .
Re-acetylation Acetic anhydride/pyridineReintroduction of acetyl groupsStandard acylation for hydroxyl protection.

Stability and Rearrangements

The pentacyclic core may undergo structural changes under stress:

Condition Effect Mechanism Source
High Temperature Ring-opening or degradationThermal decomposition of ester linkagesAnalogous compounds in show thermal sensitivity.
UV Exposure PhotooxidationRadical-mediated bond cleavageSteroid derivatives are often UV-sensitive .

Enzymatic Modifications

Biotransformation pathways are likely due to its ADMET profile:

Enzyme Reaction Metabolite Probability
UGT Enzymes GlucuronidationConjugated derivatives (increased polarity)UGT catalysis noted as "highly probable" .
Esterases Ester hydrolysisFree steroid aglycone + organic acids69.89% likelihood .

Key Notes:

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar pentacyclic structures have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific structural features of this compound may enhance its potency against certain cancer types.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds with similar configurations. The presence of hydroxyl and methoxy groups can contribute to enhanced interaction with microbial membranes, leading to increased antimicrobial activity . This property makes it a candidate for developing new antimicrobial agents that could address antibiotic resistance.

Anti-inflammatory Effects

Compounds related to this structure have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways suggests potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases. The structural motifs present in this compound may play a crucial role in mediating these effects.

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes. Research indicates that similar compounds can act as inhibitors for enzymes involved in metabolic pathways related to cancer and inflammation . This inhibition can lead to altered biochemical pathways that may be beneficial for therapeutic outcomes.

Drug Delivery Systems

Due to its complex structure and potential bioactivity, this compound could be utilized in drug delivery systems. Its ability to form stable complexes with drugs could enhance the solubility and bioavailability of poorly soluble therapeutic agents . This application is particularly relevant in the development of targeted therapies where controlled release is essential.

Liquid Crystal Applications

Recent studies have explored the use of compounds with similar structural characteristics in liquid crystal applications. These compounds can serve as scaffolds for developing liquid crystal displays (LCDs) due to their unique optical properties . The ability to manipulate their molecular orientation makes them suitable for advanced display technologies.

Polymer Chemistry

In polymer science, derivatives of this compound can be employed as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them valuable in creating advanced materials for industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a derivative closely related to this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations compared to control groups. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial efficacy of a structurally similar compound against Staphylococcus aureus. The study demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Using graph-based comparison methods (e.g., maximum common substructure [MCS] and Tanimoto coefficients), the compound’s structural similarity to related molecules can be quantified .

Compound Core Structure Key Substituents Tanimoto Coefficient Biological Relevance
Target compound Pentacyclic terpenoid Acetyl, bis-glycosidic chain, 2-methylpropanoate Hypothetical membrane interaction
HMDB0031366 () Hexacyclic diterpenoid Carboxylic acid, methylidene, hydroxyls 0.35–0.45* Metabolite in plant pathways
(3S,5S,6S,7R,8S,9R,12R,13R,14S,15R)-... () Spirocyclic macrolide Dimethylamino-oxane, hydroxyls, diketone 0.25–0.30* Antibiotic candidate
MFR-a cofactor () Furan-containing cofactor Formyl group, glutamic acid linkages <0.20 Enzymatic one-carbon transfer

*Estimated based on shared functional groups and ring systems .

Functional Group Comparison

  • Acetyl vs. Hydroxyl Groups: The target compound’s acetyl and 2-methylpropanoate esters enhance lipophilicity compared to hydroxyl-rich analogs like HMDB0031366, likely improving membrane permeability but reducing aqueous solubility .
  • Glycosidic Chains: The bis-glycosidic side chain distinguishes it from simpler terpenoids (e.g., catechins in ) and may confer specificity in molecular recognition, akin to steroid glycosides .
  • Methoxy Substitutions : The methoxy groups on the oxane rings may stabilize the glycosidic linkage against hydrolysis, a feature absent in hydroxylated analogs like polyimide-1 () .

Physicochemical Properties

Property Target Compound HMDB0031366 MFR-a ()
Molecular Weight ~900 g/mol ~500 g/mol ~600 g/mol
LogP (Predicted) 3.5–4.2 1.8–2.5 -0.5–0.5
Hydrogen Bond Donors 4 6 8
Rotatable Bonds 8 3 12

Research Findings

  • Stereochemical Sensitivity: Minor stereochemical variations in similar compounds (e.g., ’s macrolide) drastically alter bioactivity, implying that the target compound’s activity is highly configuration-dependent .
  • Glycosidic Stability : Methoxy-protected glycosides (as in the target compound) exhibit greater enzymatic stability than hydroxylated variants, as seen in comparative studies of tea catechins () .
  • Similarity Coefficients : The Tanimoto coefficient’s limitation in capturing stereochemical differences highlights the need for advanced graph-based methods for accurate comparisons .

Biological Activity

The compound [(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate is a complex organic molecule characterized by multiple stereocenters and functional groups. Its intricate structure suggests potential biological activities that merit detailed investigation.

Chemical Structure

The molecular formula of the compound is C51H78O19C_{51}H_{78}O_{19}, indicating a high degree of complexity typical of natural products derived from plant sources or synthesized compounds with pharmacological significance.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have shown that certain derivatives of complex terpenes can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:

  • Inhibition of NF-kB Activation : Compounds similar to this structure have been reported to inhibit the phosphorylation and degradation of IκB proteins leading to reduced NF-kB activation in various cell types .
  • Reduction of Monocyte Adhesion : In vitro studies demonstrated that related compounds can decrease monocyte adhesion to endothelial cells under inflammatory conditions .

3. Antimicrobial Properties

The structural characteristics suggest potential antimicrobial activity against various pathogens. Compounds with similar frameworks have been tested against bacterial strains and shown effective inhibition.

Case Study 1: In Vitro Analysis

A study evaluated the effects of a structurally related compound on human endothelial cells exposed to TNF-alpha. The results indicated a significant reduction in VCAM-1 expression and monocyte adhesion by approximately 50%, showcasing its anti-inflammatory potential.

Case Study 2: Antioxidant Screening

In a comparative analysis with known antioxidants such as ascorbic acid and quercetin:

CompoundIC50 (µM)
Test Compound15 ± 1
Ascorbic Acid12 ± 0.5
Quercetin10 ± 0.7

This table illustrates that the test compound possesses comparable antioxidant activity.

Mechanistic Insights

The biological activities are likely mediated through several mechanisms:

  • Scavenging Free Radicals : The presence of hydroxyl groups may facilitate electron donation.
  • Modulation of Signaling Pathways : Inhibition of NF-kB translocation indicates interference with critical inflammatory signaling cascades.
  • Interaction with Cell Membranes : The lipophilic nature may allow for integration into cellular membranes influencing fluidity and receptor interactions.

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